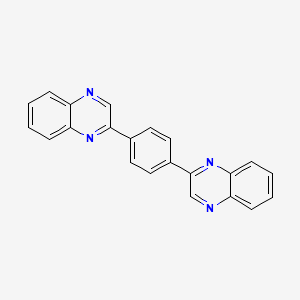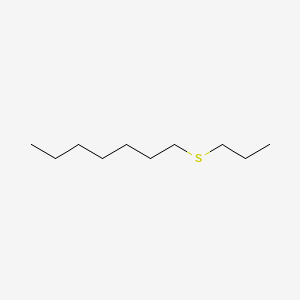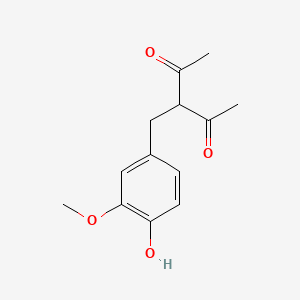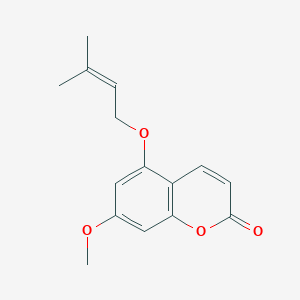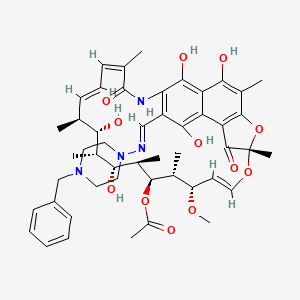
Phenylrifampin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylrifampin is a synthetic derivative of rifampicin, an antibiotic commonly used to treat bacterial infections such as tuberculosis, leprosy, and Legionnaires’ disease. This compound is known for its broad-spectrum antimicrobial properties and is often used in combination with other antibiotics to enhance its efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenylrifampin typically involves the modification of the rifampicin molecule. One common method is the reaction of rifamycin S with 1-amino-4-methylpiperazine in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous flow synthesis. This method involves the use of microreactors to couple multiple reaction steps and purification processes, resulting in a higher yield and reduced costs. The continuous flow synthesis method has been shown to improve the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylrifampin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkyl groups in the presence of a catalyst.
Major Products Formed:
Applications De Recherche Scientifique
Phenylrifampin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Employed in the study of bacterial cell wall synthesis and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Phenylrifampin exerts its effects by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP). This binding inhibits the enzyme and impedes RNA synthesis, thereby preventing the replication of bacterial cells. The compound specifically targets bacterial RNAP without affecting the mammalian enzyme, making it an effective antimicrobial agent .
Comparaison Avec Des Composés Similaires
Rifampicin: The parent compound of Phenylrifampin, used to treat similar bacterial infections.
Rifabutin: Another derivative of rifampicin, used primarily to treat Mycobacterium avium complex infections.
Rifapentine: A long-acting rifamycin derivative used in the treatment of tuberculosis.
Uniqueness: this compound is unique due to its enhanced stability and broader spectrum of activity compared to its parent compound, rifampicin. Its ability to inhibit bacterial RNAP more effectively makes it a valuable compound in the fight against antibiotic-resistant bacterial strains .
Propriétés
Formule moléculaire |
C49H62N4O12 |
|---|---|
Poids moléculaire |
899.0 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H62N4O12/c1-26-14-13-15-27(2)48(61)51-39-34(24-50-53-21-19-52(20-22-53)25-33-16-11-10-12-17-33)43(58)36-37(44(39)59)42(57)31(6)46-38(36)47(60)49(8,65-46)63-23-18-35(62-9)28(3)45(64-32(7)54)30(5)41(56)29(4)40(26)55/h10-18,23-24,26,28-30,35,40-41,45,55-59H,19-22,25H2,1-9H3,(H,51,61)/b14-13+,23-18+,27-15-,50-24+/t26-,28+,29+,30+,35-,40-,41+,45+,49-/m0/s1 |
Clé InChI |
FGNLFNLQBDIOBJ-OMGSMOLVSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC6=CC=CC=C6)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


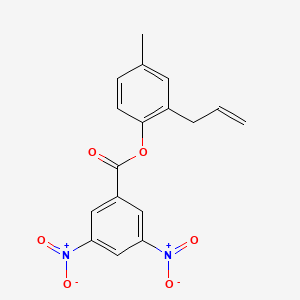
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
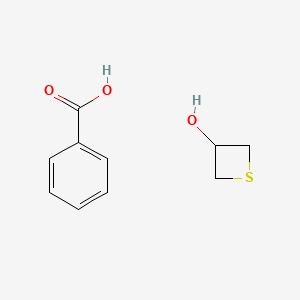
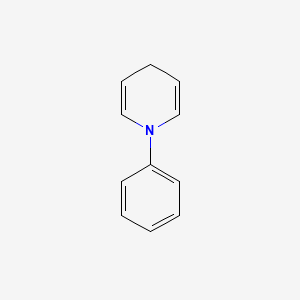

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
